3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride
Overview
Description
“3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride” is a chemical compound with the CAS Number: 1373223-47-2 . It has a molecular weight of 274.97 and its IUPAC name is 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride . The compound is a white solid .
Synthesis Analysis
The synthesis of compounds based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold, such as the one , has been achieved in a cost-efficient manner . The process involves the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process has been demonstrated .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8BrN3.2ClH/c7-5-3-9-10-2-1-8-4-6(5)10;;/h3,8H,1-2,4H2;2*1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core has been discussed . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold have also been discussed .Physical and Chemical Properties Analysis
The compound is a white solid with a molecular weight of 274.97 .Scientific Research Applications
Synthesis and Reactivity
Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives The compound 3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride has been a precursor in synthesizing various heterocyclic derivatives. For example, a study explored its role in the synthesis of pyrrolo[3,4-c]pyrazoles, pyrazoles, and pyrazolo[3,4-d]pyridazines, emphasizing its versatility in creating complex molecular structures (Abdelhamid et al., 2000).
Preparation of Pyrazole-5-carboxylic Acid In another research, this compound was pivotal in preparing 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an essential intermediate for a new insecticide. The synthesis involved multiple steps, highlighting the compound's role as a reactive intermediate for further chemical transformations (Ji Ya-fei, 2009).
Regioselective Amination for Optoelectronic Materials The compound's derivatives have been used in regio-selective amination reactions to produce pyrrolopyrazine derivatives. These compounds are studied for their potential in optoelectronic applications, demonstrating the compound's significance in the synthesis of materials with specific electronic properties (Puttavva Meti et al., 2017).
Biological Activity and Medicinal Chemistry
Antitumor Activity of Coumarin Derivatives Coumarin derivatives synthesized from a compound similar to this compound have shown promising antitumor activity against liver carcinoma. This indicates the compound's potential in medicinal chemistry, especially in developing new antitumor agents (Gomha et al., 2015).
Antimicrobial Activity Moreover, derivatives of this compound have been evaluated for their antimicrobial activity. For instance, certain pyrazolo[1,5-a]pyrazines exhibited antibacterial and antifungal activities, showing the compound's relevance in discovering new antimicrobial agents (Yevhenii V. Hrynyshyn et al., 2019).
Future Directions
The utilization of building blocks obtained for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, has been demonstrated . This suggests potential future directions for the development and application of this compound and related structures.
Biochemical Analysis
Biochemical Properties
3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways. This interaction is crucial for its potential use in cancer therapy, as TRKs are often overexpressed in certain types of cancer .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the proliferation of cancer cell lines such as Km-12 and MCF-7 by targeting TRKs . Additionally, it affects the PI3K/Akt and Ras/Erk signaling pathways, which are critical for cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of TRKs, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways involved in cell proliferation and survival. Furthermore, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability in vitro, maintaining its inhibitory activity over extended periods Long-term studies have indicated that the compound can sustain its inhibitory effects on TRKs, leading to prolonged suppression of cancer cell proliferation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, particularly CYP2C9 . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound is primarily localized in the cytoplasm, where it interacts with TRKs and other signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy .
Properties
IUPAC Name |
3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.2ClH/c7-5-3-9-10-2-1-8-4-6(5)10;;/h3,8H,1-2,4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNCZWNJLYSAPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)Br)CN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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